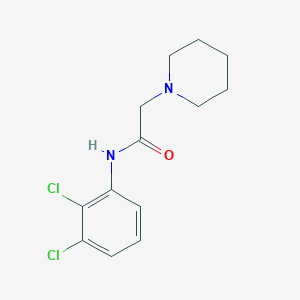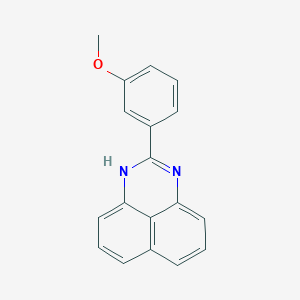
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde (DMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPD is a pyrrole-based aldehyde that is known for its ability to act as a fluorescent probe and a reactive intermediate in various chemical reactions. In
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids and proteins. The formation of this Schiff base results in a change in the fluorescence properties of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde in lab experiments is its ability to act as a fluorescent probe. This allows researchers to detect and quantify various biological molecules with high sensitivity and specificity. However, 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde. One potential direction is the development of new synthetic methods for 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde that are more efficient and environmentally friendly. Another direction is the exploration of the potential therapeutic applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde and its potential toxicity.
Synthesis Methods
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3,4-dihydroxypyrrole in the presence of a suitable oxidizing agent. The reaction yields 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde as a yellowish-orange crystalline solid with a melting point of 141-143°C. The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is relatively simple and can be carried out in a laboratory setting using standard techniques.
Scientific Research Applications
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has a wide range of scientific research applications due to its unique properties. One of the most significant applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is as a fluorescent probe. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can be used to detect and quantify various biological molecules, such as amino acids, peptides, and proteins. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is also used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-11(2)14(8-17)15(9-18)12(16)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLAVIKBDNCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)


![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



